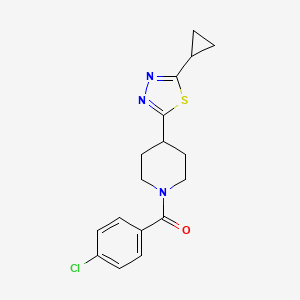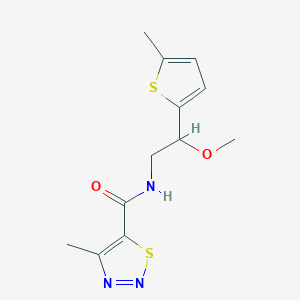
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a novel molecule that incorporates several functional groups and structural motifs known for their biological activities. Thiadiazole, a core structure found in this compound, is a heterocyclic moiety that is often associated with a wide range of pharmacological properties, including anticancer activity. The presence of a thiophene group and a carboxamide linkage further suggests potential for bioactivity, as these features are commonly seen in drug molecules.
Synthesis Analysis
The synthesis of related compounds with thiadiazole scaffolds has been reported using microwave-assisted, solvent-free methods, which are known for their efficiency and environmental friendliness. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under microwave irradiation, yielding products confirmed by IR, NMR, mass spectral study, and elemental analysis . Although the exact synthesis of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds with thiadiazole cores can be confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. These methods provide information about the functional groups present and the overall molecular framework. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involved confirming the structure with IR, 1H NMR, and MS spectra . Similar analytical techniques would be used to elucidate the structure of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide.
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. For instance, N-(2,2,2-trichloro-1-(3-(3-mercapto-4H-1,2,4-triazol-4-yl)thioureido)ethyl) carboxamides were cyclized to form N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides using dehydrosulfurization with HgO in boiling glacial acetic acid . This demonstrates the reactivity of thiadiazole-containing compounds under certain conditions, which could be relevant for the chemical reactions of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of various substituents can affect properties such as solubility, melting point, and stability. The biological activity of these compounds, as seen in the anticancer evaluation of benzamide derivatives containing a thiadiazole scaffold, suggests that they may have favorable pharmacokinetic properties . Computational studies, such as ADMET predictions, can provide insights into the drug-like behavior of these molecules, which would be applicable to N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide as well.
科学的研究の応用
Antimicrobial Activity
Research has demonstrated the synthesis and characterization of various thiadiazole derivatives with antimicrobial properties. For instance, compounds have been synthesized to test against bacterial and fungal species, showing moderate to significant activity. These studies highlight the potential of thiadiazole derivatives as antimicrobial agents, with specific compounds exhibiting higher activity against certain microbial species compared to standard drugs (H. M. Vinusha et al., 2015).
Anticancer Activity
Another area of research involves the synthesis of thiadiazole compounds with potential anticancer activity. New series of these compounds have been synthesized and tested against breast cancer cells, with some showing comparable activity to standard treatments like Paclitaxel (J. Sonar et al., 2020). This suggests the compound's relevance in developing novel anticancer therapeutics.
Fluorescent Dyes and Photovoltaic Applications
Thiadiazole derivatives have been used as building blocks in the synthesis of fluorescent dyes and photovoltaic materials. Compounds synthesized display fluorescence across a range of wavelengths, indicating their utility in developing efficient, color-tunable fluorophores for various applications. This includes their use in polymer photovoltaic devices, demonstrating the impact of ester group positioning on photovoltaic performance and film morphology (Marzena Witalewska et al., 2019).
Antioxidant and Antitumor Activity
Novel heterocyclic compounds containing thiadiazole and selenium have been synthesized and evaluated for antioxidant, antitumor, and antimicrobial activities. These compounds show high efficiency in vitro, suggesting their potential in creating biological active fabrics with antimicrobial properties (M. Khalifa et al., 2015).
特性
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-7-4-5-10(18-7)9(17-3)6-13-12(16)11-8(2)14-15-19-11/h4-5,9H,6H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSWAQGSDXIBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=C(N=NS2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

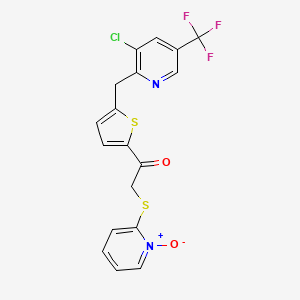
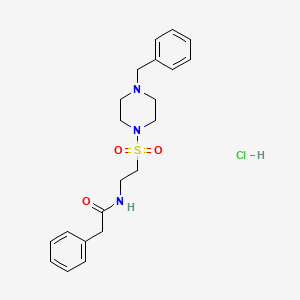
![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-enamide](/img/structure/B3008598.png)
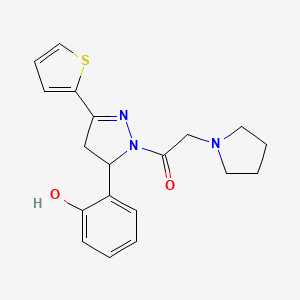
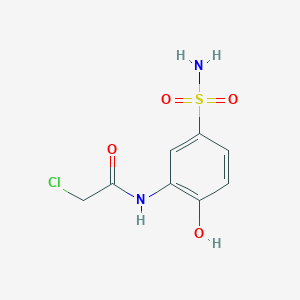
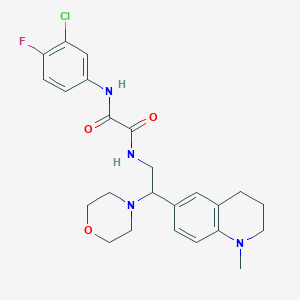
![3-[[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,3-dimethylazetidin-2-one](/img/structure/B3008606.png)
![N-[(2-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3008607.png)
![[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone;hydrochloride](/img/structure/B3008610.png)
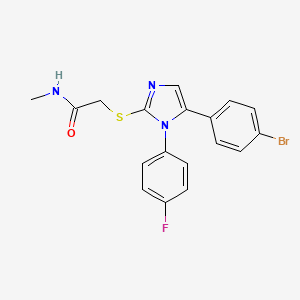
![N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3008613.png)
![N-(4-isopropylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008614.png)
![5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B3008616.png)
